![molecular formula C18H20N4O2S B2661011 2-((4-(phenylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole CAS No. 924230-54-6](/img/structure/B2661011.png)
2-((4-(phenylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole
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Description
The compound “2-((4-(phenylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole” is a benzimidazole derivative. Benzimidazole derivatives have been noted for their diverse biological effects, notably their impact on the central nervous system .
Synthesis Analysis
The synthesis of benzimidazole derivatives like “2-((4-(phenylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole” is typically achieved by condensing benzimidazole nuclei with various substituted piperazines . Further details about the synthesis process are not available in the retrieved papers.Scientific Research Applications
Anxiolytic Activity
This compound has been studied for its potential anxiolytic (anti-anxiety) activity . Researchers have designed, synthesized, and evaluated the anxiolytic potential of six derivatives of this compound . The study found that some of these derivatives exhibited outstanding anxiolytic efficacy in both computational simulations and live subjects .
Anti-tubercular Agents
The compound has been used in the design and synthesis of anti-tubercular agents . A series of novel substituted derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . Some of these compounds exhibited significant activity against Mycobacterium tuberculosis H37Ra .
Antifungal Activity
Although the compound itself does not have antifungal activity, it has been used as a base to synthesize other compounds that do . For example, some derivatives of this compound have shown fungicidal activity against Candida galibrata ATCC 15126 strain .
Antibacterial Activity
The compound has been used in the design and synthesis of antibacterial agents . In a study, DNA Gyrase A was selected as the target protein for antibacterial docking studies .
Antiviral Activity
While there is no direct evidence of antiviral activity of this compound, benzimidazole and piperazine derivatives, which are structurally similar to this compound, have been noted for their diverse pharmacological properties including antiviral activities .
Anticancer Activity
Again, while there is no direct evidence of anticancer activity of this compound, benzimidazole and piperazine derivatives, which are structurally similar to this compound, have been noted for their diverse pharmacological properties including anticancer activities .
properties
IUPAC Name |
2-[[4-(benzenesulfonyl)piperazin-1-yl]methyl]-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c23-25(24,15-6-2-1-3-7-15)22-12-10-21(11-13-22)14-18-19-16-8-4-5-9-17(16)20-18/h1-9H,10-14H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJTDNIMJVLEKHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3N2)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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